(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile
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Overview
Description
(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to a propenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile typically involves the reaction of 4-nitrobenzaldehyde with benzyl cyanide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of (2E)-2-(4-aminophenyl)-3-phenyl-2-propenenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attach to the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one: Similar structure but with a pyridinyl group instead of a phenyl group.
Methyl (2E)-3-(4-nitrophenyl)-2-propenoate: Similar structure but with a methyl ester group instead of a nitrile group.
Uniqueness
(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile is unique due to the presence of both a nitrophenyl group and a phenyl group attached to a propenenitrile backbone
Properties
CAS No. |
16610-82-5 |
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Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14(10-12-4-2-1-3-5-12)13-6-8-15(9-7-13)17(18)19/h1-10H/b14-10- |
InChI Key |
LHERNHSFIPILFV-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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